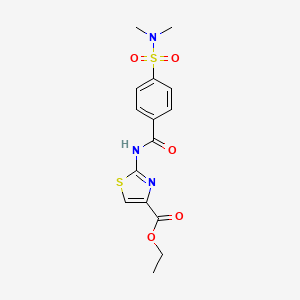
2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
The compound under discussion is related to a class of chemicals with significant pharmacological properties. Research in this domain has led to the synthesis of various derivatives, exhibiting a range of activities including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. For instance, the study by Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines, showing notable pharmacological profiles and selecting compounds for clinical investigations due to their potent antiemetic activity (Mattioda et al., 1975).
Antiviral and Antiparkinsonian Activities
Further exploration into substituted pyridine derivatives from similar chemical structures has shown promising analgesic and antiparkinsonian activities. A study by Amr et al. (2008) prepared derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, which exhibited activities comparable to known drugs such as Valdecoxib® and Benzatropine® (Amr et al., 2008).
Crystal Structure Analysis
The crystal structure of compounds within this chemical class, such as cyprodinil (an anilinopyrimidine fungicide), has been determined, providing insights into the molecular configuration and potential interaction mechanisms. Jeon et al. (2015) described the crystal structure of cyprodinil, highlighting the dihedral angles between the planes of the pyrimidine ring and the cyclopropane ring system, which could inform the design of new compounds with enhanced efficacy (Jeon et al., 2015).
Reactivation of Inhibited Acetylcholinesterase
Compounds derived from this chemical structure have also shown potential in the reactivation of inhibited acetylcholinesterase, a critical enzyme in nerve function. Ashani et al. (1965) prepared 4-hydroximinomethyl-pyrimidine derivatives, demonstrating their ability to reactivate phosphorylated acetylcholine esterase in vitro, offering a foundation for developing antidotes to organophosphate poisoning (Ashani et al., 1965).
Propiedades
IUPAC Name |
2-cyclopropyl-4-methyl-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-10-18(21-12-20-13)25-11-15-5-7-24(8-6-15)17-9-14(2)22-19(23-17)16-3-4-16/h9-10,12,15-16H,3-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWVLJXOPAJWDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)COC4=NC=NC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dimethoxyphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2411984.png)
![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2411986.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)



![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2411995.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B2411997.png)


![4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2412002.png)
